chi3L1-IN-2
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Overview
Description
Chitinase-3-like protein 1 inhibitor 2 (chi3L1-IN-2) is a compound that targets chitinase-3-like protein 1, a glycoprotein involved in various biological processes including inflammation, macrophage polarization, apoptosis, and carcinogenesis . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and cancer .
Preparation Methods
The preparation of chi3L1-IN-2 involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with double-distilled water (ddH2O) to achieve the desired concentration
Chemical Reactions Analysis
Chi3L1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chi3L1-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of chitinase-3-like protein 1 and its effects on various biological processes . In biology and medicine, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions associated with elevated levels of chitinase-3-like protein 1 . The compound is also used in industrial research to develop new drugs and therapeutic agents targeting chitinase-3-like protein 1 .
Mechanism of Action
The mechanism of action of chi3L1-IN-2 involves its binding to chitinase-3-like protein 1, thereby inhibiting its activity . This inhibition leads to a reduction in inflammation, macrophage polarization, apoptosis, and carcinogenesis. The molecular targets of this compound include various receptors and signaling pathways involved in these biological processes . For example, this compound interacts with the CD44 receptor, mediating the epithelial-mesenchymal transition of cancer cells and promoting tumor progression .
Comparison with Similar Compounds
Chi3L1-IN-2 is unique in its specific targeting of chitinase-3-like protein 1. Similar compounds include other inhibitors of chitinase-3-like protein 1, such as K284, which also targets the chitin-binding domain of the protein . Another similar compound is YKL40, a glycoprotein involved in various biological functions and associated with disease activity and severity . This compound stands out due to its specific mechanism of action and potential therapeutic applications in treating inflammatory diseases and cancer.
Properties
Molecular Formula |
C26H37ClN4 |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-1-methyl-2-(2-methylpropyl)-4-(1-pyridin-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C26H37ClN4/c1-20(2)16-24-19-31(23-11-14-30(15-12-23)26-6-4-5-13-28-26)25(18-29(24)3)17-21-7-9-22(27)10-8-21/h4-10,13,20,23-25H,11-12,14-19H2,1-3H3/t24-,25-/m0/s1 |
InChI Key |
DLKOYFICKLBEHK-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN([C@H](CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
Canonical SMILES |
CC(C)CC1CN(C(CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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